(2R,6R)-2,6-Dimethylmorpholine hydrochloride
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Overview
Description
(2R,6R)-2,6-Dimethylmorpholine hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at the 2 and 6 positions of the morpholine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-Dimethylmorpholine hydrochloride typically involves the chiral resolution of racemic mixtures or asymmetric synthesis. One common method includes the use of chiral catalysts or auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve controlled temperatures and pH levels to ensure the selective formation of the (2R,6R) isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution techniques or continuous flow synthesis to enhance efficiency and yield. The use of advanced purification methods, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2,6-Dimethylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted morpholine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2R,6R)-2,6-Dimethylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,6R)-2,6-Dimethylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(2S,6S)-2,6-Dimethylmorpholine hydrochloride: The enantiomer of (2R,6R)-2,6-Dimethylmorpholine hydrochloride, with different stereochemistry and potentially different biological activities.
Morpholine: The parent compound, lacking the methyl groups at the 2 and 6 positions.
N-Methylmorpholine: A derivative with a single methyl group on the nitrogen atom.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomers and other morpholine derivatives. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C6H14ClNO |
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Molecular Weight |
151.63 g/mol |
IUPAC Name |
(2R,6R)-2,6-dimethylmorpholine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
InChI Key |
SFEUYYPUMLXCLF-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@H](O1)C.Cl |
Canonical SMILES |
CC1CNCC(O1)C.Cl |
Origin of Product |
United States |
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